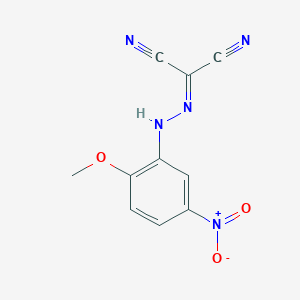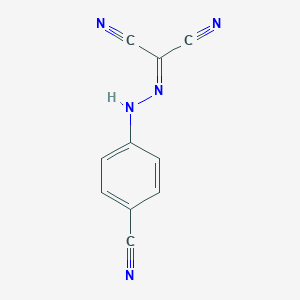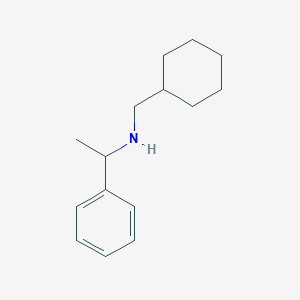
N-(cyclohexylmethyl)-1-phenylethanamine
Descripción general
Descripción
N-(cyclohexylmethyl)-1-phenylethanamine, also known as ACHMINACA , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids found in cannabis. ACHMINACA is a relatively new compound and has gained attention due to its psychoactive properties.
Synthesis Analysis
The synthesis of ACHMINACA involves several steps. While I don’t have access to specific papers on its synthesis, it typically starts with the modification of compounds containing the cyclohexylphenol or aryl-indole ketone core. Over the past decade, derivatives of these compounds have emerged, including ACHMINACA. The exact synthetic route may vary, but it often involves chemical transformations to introduce the cyclohexylmethyl and phenylethanamine moieties.
Molecular Structure Analysis
ACHMINACA’s molecular structure consists of a cyclohexylmethyl group attached to a phenylethanamine core. The cyclohexylmethyl moiety contributes to its cannabimimetic activity. The precise arrangement of atoms and functional groups determines its pharmacological effects.
Chemical Reactions Analysis
ACHMINACA can undergo various chemical reactions, including hydroxylation, oxidative defluorination, oxidation to ketone and carboxylate, amide hydrolysis, and N-dealkylation. These reactions influence its metabolism and bioavailability.
Physical And Chemical Properties Analysis
- Physical Properties :
- ACHMINACA appears as a white crystalline powder.
- It is sparingly soluble in water but dissolves well in organic solvents.
- Chemical Properties :
- It is stable under normal conditions.
- Its melting point and boiling point depend on the specific form (salt, freebase, etc.).
Aplicaciones Científicas De Investigación
Phytochemistry and Pharmacological Activity
Phenylethanoid glycosides, structurally related to N-(cyclohexylmethyl)-1-phenylethanamine, have been explored for their diverse bioactivities. These compounds, found in traditional Chinese medicines and other medicinal plants, exhibit neuroprotective, anti-inflammatory, antioxidant, antibacterial, antiviral, cytotoxic, immunomodulatory, and enzyme inhibitory effects. Their pharmacokinetic properties have also been a subject of research, underscoring their significance in medicinal chemistry (Xue & Yang, 2016).
Catalytic Applications
Research has identified the use of compounds structurally similar to N-(cyclohexylmethyl)-1-phenylethanamine in catalysis. For instance, certain palladium(II) complexes involving phenylethanamine derivatives have been used as catalysts in methoxycarbonylation of styrene, showcasing their potential in organic synthesis (Ngcobo et al., 2021).
Polymer Chemistry
In polymer chemistry, diarylidenecycloalkanone-based polyketoamine polymers, which could include N-(cyclohexylmethyl)-1-phenylethanamine, have been synthesized. These polymers exhibit interesting properties, such as electrical conductivity and unique morphological characteristics, which are relevant in materials science and engineering (Aly et al., 2002).
Luminescence Studies
Compounds derived from N-(cyclohexylmethyl)-1-phenylethanamine have been studied for their solid-state luminescence properties. Research involving CuI and CuNCS complexes with phenanthrolines and aminomethyl phosphine derived from N-methyl-2-phenylethanamine has contributed to our understanding of luminescence in coordination chemistry and materials science (Starosta et al., 2014).
Semiconductor Surface Chemistry
The interaction of monoamines and diamines with semiconductor surfaces, a category to which N-(cyclohexylmethyl)-1-phenylethanamine belongs, can be used to study the electronic and steric landscapes of these surfaces. This has implications in materials science, particularly in understanding semiconductor properties and applications (Lisensky et al., 1990).
Safety And Hazards
- Health Risks :
- ACHMINACA consumption can lead to adverse effects such as anxiety, paranoia, hallucinations, and cardiovascular issues.
- Long-term use may have unknown health consequences.
- Legal Status :
- ACHMINACA is often classified as a controlled substance due to its psychoactive properties.
- Its legality varies by country and jurisdiction.
Direcciones Futuras
Research on ACHMINACA should focus on:
- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion.
- Toxicology : Investigating potential long-term effects and toxicity.
- Detection Methods : Developing reliable analytical methods for identification.
- Clinical Studies : Assessing its impact on human health.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABCGJJMSQRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394164 | |
| Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1-phenylethanamine | |
CAS RN |
356540-15-3 | |
| Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



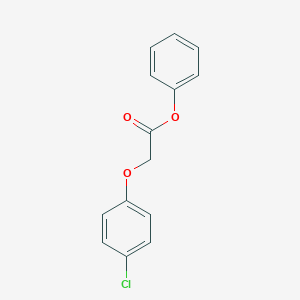
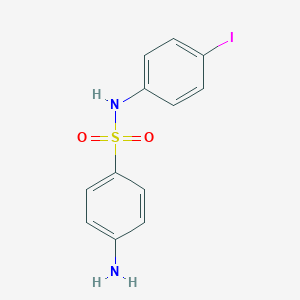
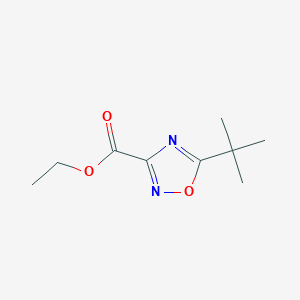
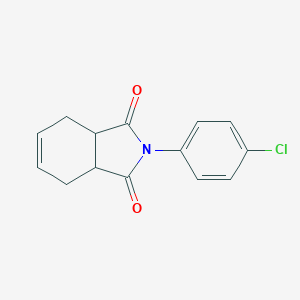
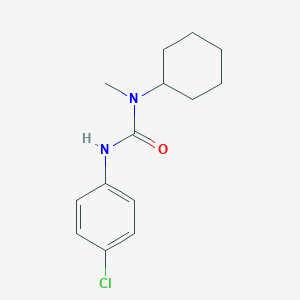
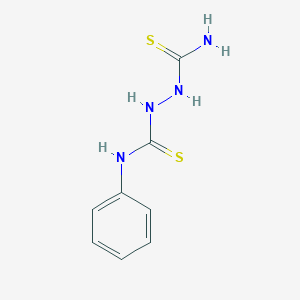
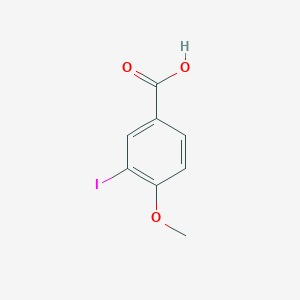

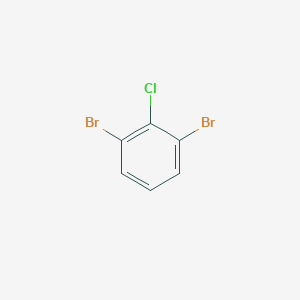
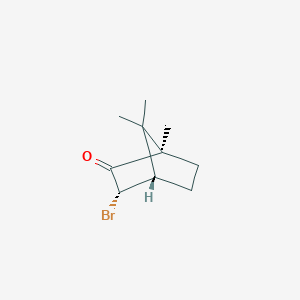
![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)

